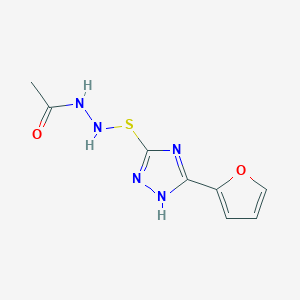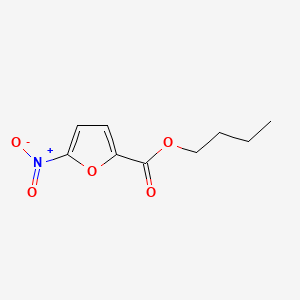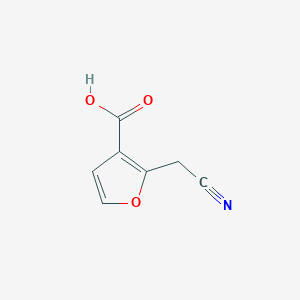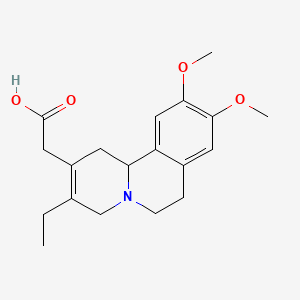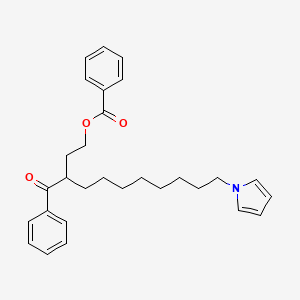
3-Benzoyl-11-(1H-pyrrol-1-yl)undecyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzoyl-11-(1H-pyrrol-1-yl)undecyl benzoate is a complex organic compound with the molecular formula C29H35NO3 It is characterized by the presence of a benzoyl group, a pyrrole ring, and a long undecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-11-(1H-pyrrol-1-yl)undecyl benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Attachment of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Undecyl Chain: The undecyl chain can be attached through a nucleophilic substitution reaction, where an alkyl halide reacts with the pyrrole derivative.
Esterification: Finally, the benzoate ester is formed through an esterification reaction between the carboxylic acid and the alcohol group of the undecyl chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-11-(1H-pyrrol-1-yl)undecyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace functional groups on the benzoyl or pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Benzoyl-11-(1H-pyrrol-1-yl)undecyl benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Benzoyl-11-(1H-pyrrol-1-yl)undecyl benzoate involves its interaction with specific molecular targets and pathways. The benzoyl and pyrrole groups may interact with enzymes or receptors, modulating their activity. The undecyl chain can influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
3-Benzoyl-1H-pyrrole: Lacks the undecyl chain and benzoate ester, resulting in different chemical and biological properties.
11-(1H-Pyrrol-1-yl)undecanoic acid: Contains a carboxylic acid group instead of the benzoyl and benzoate groups.
3-Benzoylbenzoic acid: Lacks the pyrrole ring and undecyl chain, leading to different reactivity and applications.
Uniqueness
3-Benzoyl-11-(1H-pyrrol-1-yl)undecyl benzoate is unique due to its combination of structural features, which confer distinct chemical reactivity and potential biological activities. The presence of the benzoyl group, pyrrole ring, and undecyl chain allows for diverse interactions with molecular targets, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C29H35NO3 |
|---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
(3-benzoyl-11-pyrrol-1-ylundecyl) benzoate |
InChI |
InChI=1S/C29H35NO3/c31-28(25-15-8-5-9-16-25)26(20-24-33-29(32)27-18-10-6-11-19-27)17-7-3-1-2-4-12-21-30-22-13-14-23-30/h5-6,8-11,13-16,18-19,22-23,26H,1-4,7,12,17,20-21,24H2 |
InChI Key |
QFKOBJDWAKMNLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(CCCCCCCCN2C=CC=C2)CCOC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Benzyloxy)butyl]-4,6-dimethoxy-3-methyl-1-benzofuran](/img/structure/B12891933.png)
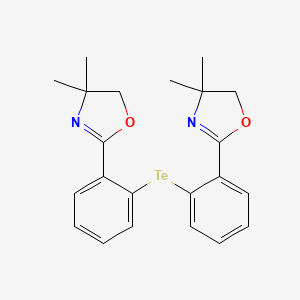
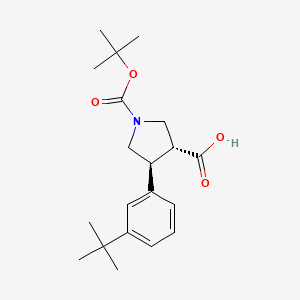
![2-(carbamoylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B12891942.png)

![5-Ethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B12891967.png)
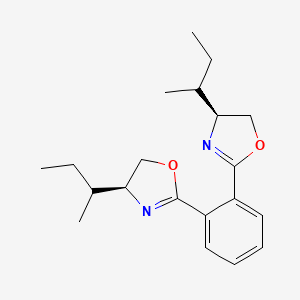
![1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-](/img/structure/B12891978.png)
![2-(Difluoromethoxy)benzo[d]oxazole-7-acetic acid](/img/structure/B12891982.png)
![N-[(1-Ethylpyrrolidin-2-yl)methyl]-2,4,5-trimethoxybenzene-1-sulfonamide](/img/structure/B12891986.png)
